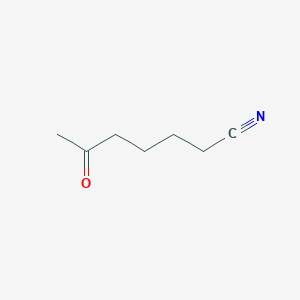

6-Oxoheptanenitrile

Description

Significance of Nitrile and Ketone Functional Groups in Synthetic Design

The utility of 6-Oxoheptanenitrile in organic synthesis stems directly from the distinct and complementary reactivity of its two functional groups.

The nitrile group (-C≡N), or cyano group, is a cornerstone of synthetic chemistry due to its versatility. numberanalytics.com It serves as a valuable precursor to a wide array of other functional groups, including carboxylic acids (via hydrolysis), primary amines (via reduction), and even ketones (via reaction with Grignard reagents). numberanalytics.comebsco.comfiveable.me The carbon-nitrogen triple bond creates a polar, electrophilic carbon atom, making it susceptible to nucleophilic attack. fiveable.me This reactivity allows for carbon chain extension and the introduction of nitrogen into a molecular framework, which is critical for the synthesis of pharmaceuticals, agrochemicals, and other materials. numberanalytics.comnumberanalytics.com

The ketone functional group (>C=O) is equally significant in synthetic organic chemistry. numberanalytics.comnih.gov It is characterized by a polar carbonyl group where the carbon atom is bonded to two other carbon atoms. fiveable.mebritannica.comebsco.com This structure is a key feature in numerous natural products and industrial chemicals, including fragrances and solvents. nih.govebsco.com The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions, a fundamental process for forming new carbon-carbon bonds. britannica.comebsco.com Ketones are central intermediates in the synthesis of complex molecules like steroids and various pharmaceuticals, participating in well-known reactions such as the Wittig reaction and aldol (B89426) condensations. numberanalytics.comnih.gov

Overview of Research Trajectories for Multifunctional Organic Compounds

The study of this compound is part of a broader trend in organic chemistry focusing on the design and application of multifunctional molecules. These compounds, often referred to as bifunctional or polyfunctional, contain two or more reactive groups within a single molecular structure. nih.govacs.org The primary goal of this research area is to create sophisticated molecular tools that can undergo selective and sequential reactions, enabling more efficient and complex syntheses. tu-chemnitz.de

Research in this field explores how combining different functional groups can lead to novel reactivity or streamline the construction of intricate molecular targets. tu-chemnitz.deresearchgate.net Bifunctional molecules are designed to act as versatile building blocks, where one functional group can be reacted while the other remains protected or inert, to be transformed in a later step. This approach is fundamental to increasing synthetic efficiency and accessing complex structures that are important in materials science and medicinal chemistry. nih.govcymitquimica.com The development of bifunctional catalysts and reagents that can simultaneously activate different parts of a molecule is also a key area of investigation. researchgate.net

Scope and Research Objectives for this compound Investigation

The investigation of this compound is centered on its application as a bifunctional building block in organic synthesis. The strategic placement of the ketone and nitrile groups allows for a variety of synthetic manipulations.

Key research objectives include:

Development of Synthetic Routes: An ongoing objective is the refinement of efficient methods for its preparation. Documented syntheses include the reaction of methyl vinyl ketone with acrylonitrile (B1666552) and the cleavage of specific β-hydroxy nitriles. rsc.org

Selective Transformations: A major focus is the selective reaction of one functional group in the presence of the other. For example, the ketone can be selectively reduced to an alcohol, or converted to an alkene, while leaving the nitrile group intact for subsequent hydrolysis or reduction.

Intramolecular Cyclizations: The six-carbon backbone separating the two functional groups makes this compound a candidate for ring-forming reactions. Depending on the reagents and conditions, it could be used to synthesize various five- or six-membered heterocyclic compounds containing nitrogen and/or oxygen, which are common motifs in biologically active molecules.

Synthesis of Complex Target Molecules: Ultimately, this compound serves as an intermediate in multi-step syntheses. Research aims to incorporate its carbon skeleton into larger, more complex molecules, leveraging its dual functionality to introduce specific structural features required in target compounds such as pharmaceuticals or natural product analogs. guidechem.com

By providing two distinct points of chemical reactivity within a single, flexible aliphatic chain, this compound offers chemists a valuable tool for the strategic and efficient construction of complex organic molecules.

Mentioned Chemical Compounds

Structure

3D Structure

Properties

IUPAC Name |

6-oxoheptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDOUOYONZTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Oxoheptanenitrile and Analogues

Retrosynthetic Analysis and Disconnection Strategies for 6-Oxoheptanenitrile

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. sathyabama.ac.innumberanalytics.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions) to reveal potential synthetic pathways. onlineorganicchemistrytutor.comscribd.com

The formation of carbon-carbon (C-C) bonds is central to building the carbon skeleton of any organic molecule. sigmaaldrich.com For this compound, several C-C bond disconnections can be envisioned to identify potential precursors, or "synthons," and their real-world chemical equivalents ("reagents"). numberanalytics.com Key strategies often revolve around creating bonds adjacent to the activating functional groups.

Two logical disconnections for this compound are:

Disconnection (a): C5-C6 Bond: This bond is α-β to the nitrile group, suggesting a Michael addition strategy. The synthons would be an acyl anion equivalent and a β-cyano electrophile.

Disconnection (b): C1-C2 Bond: This disconnection is adjacent to the carbonyl group, pointing towards the acylation of a nitrile-containing organometallic reagent or the addition of a cyanide nucleophile to a suitable six-carbon electrophile. Reactions that form nitriles, such as the nucleophilic substitution of a halogenoalkane with a cyanide salt, are vital as they extend the carbon chain. cognitoedu.org

The table below summarizes these primary disconnection strategies.

| Disconnection | Bond | Retrosynthetic Strategy | Synthons | Potential Reagents |

| (a) | C5—C6 | Michael Addition | Acyl anion & β-cyano electrophile | Acyl anion equivalent (e.g., from a protected cyanohydrin) + Acrylonitrile (B1666552) |

| (b) | C1—C2 | Nucleophilic Acyl Substitution | 5-cyanopentyl nucleophile & Acetyl electrophile | 5-cyanopentylmagnesium bromide + Acetyl chloride or Acetic anhydride |

| (c) | C2—C3 | Alkylation of Enolate | Acetonyl anion & 4-halobutyronitrile electrophile | Lithium enolate of acetone (B3395972) + 4-bromobutyronitrile |

These strategies represent fundamental approaches to assembling the carbon backbone of the target molecule, leveraging well-established C-C bond-forming reactions. organic-chemistry.org

Functional Group Interconversion (FGI) is a core component of retrosynthetic planning where one functional group is transformed into another to facilitate a specific disconnection or to simplify the synthesis. fiveable.meslideshare.net For a bifunctional molecule like this compound, FGI can be applied to either the ketone or the nitrile moiety.

Nitrile FGI: The nitrile group is a versatile functional handle. sinica.edu.tw It can be formed from various precursors, including primary amides (via dehydration), primary alcohols or halides (via nucleophilic substitution with cyanide), or aldehydes (via formation of a cyanohydrin followed by further steps). rsc.orgchemguide.co.uk

The following table outlines potential FGI pathways for the functional groups in this compound.

| Target Group | Precursor Group | Transformation (Forward Synthesis) | Notes |

| Ketone (C=O) | Secondary Alcohol (-CH(OH)-) | Oxidation (e.g., using PCC, Swern, or Dess-Martin periodinane) | A common and reliable transformation. bibliotekanauki.pl |

| Nitrile (-C≡N) | Primary Amide (-CONH₂) | Dehydration (e.g., using P₄O₁₀, SOCl₂) | A classic method for nitrile synthesis. chemguide.co.uk |

| Nitrile (-C≡N) | Primary Halide (-CH₂Br) | Nucleophilic Substitution (e.g., using NaCN) | Extends the carbon chain by one atom. cognitoedu.org |

| Nitrile (-C≡N) | Aldehyde (-CHO) | Aldehyde to Nitrile Conversion | Modern methods allow direct conversion under mild conditions. rsc.org |

While this compound itself is achiral, synthetic strategies can be adapted to produce chiral analogues, such as 2,4-dimethyl-5-oxoheptanenitrile (B1367351). google.com The synthesis of such molecules requires careful planning for stereocontrol. Key strategies include:

Substrate Control: Utilizing a chiral starting material that guides the stereochemistry of subsequent reactions.

Auxiliary Control: Temporarily attaching a chiral auxiliary to an achiral substrate to direct bond formations, followed by its removal.

Reagent Control: Employing a chiral reagent, such as a chiral reducing or oxidizing agent, to induce stereoselectivity.

Catalytic Asymmetric Synthesis: Using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. nobelprize.org This is often the most efficient method, as a small amount of catalyst can produce a large quantity of the desired product. nobelprize.org For instance, asymmetric hydrogenation using catalysts like BINAP-Ru(II) complexes can set stereocenters with high enantioselectivity. nobelprize.org

Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry focuses on developing efficient, selective, and often catalytic methods to access target molecules.

A specific and effective route to this compound involves the cleavage of a cyclic β-hydroxy nitrile precursor. Research has shown that the β-hydroxy nitrile derived from 1-methylcyclopentene (B36725) can be cleaved to form this compound. researchgate.netresearchgate.net This reaction proceeds via a retro-aldol type mechanism.

The synthesis involves two main stages:

Cycloaddition and Ring Opening: Benzenesulfonylcarbonitrile oxide undergoes a cycloaddition reaction with 1-methylcyclopentene to form a sulfonylisoxazoline. This intermediate is then cleaved, for example, by using sodium-mercury amalgam (Na-Hg), to yield a β-hydroxy nitrile. researchgate.net

Base-Promoted Cleavage: The resulting β-hydroxy nitrile, when heated in the presence of a base at temperatures of 80°C or higher, undergoes a retro-aldol cleavage to furnish this compound. researchgate.netresearchgate.net

More recently, copper-catalyzed retro-aldol reactions of β-hydroxy nitriles have been developed, providing a chemo- and stereoselective method that can proceed under mild conditions. rsc.org This type of catalysis proposes the in-situ generation of a reactive copper(I) cyanomethyl intermediate, which can then react with an aldehyde. rsc.org While not directly applied to the self-cleavage for this compound synthesis in the cited study, the principle highlights a modern catalytic approach to C-C bond cleavage in such precursors.

The development of novel catalytic systems is a major driver of innovation in organic synthesis. nchu.edu.twethz.ch For a molecule like this compound, catalytic methods can enhance efficiency, selectivity, and sustainability. Potential catalytic approaches could focus on the key C-C bond-forming steps or functional group transformations identified in the retrosynthetic analysis.

Synergistic Catalysis: This strategy combines two or more catalysts to perform transformations that are not possible with a single catalyst. nih.gov For example, a synthesis could merge enamine catalysis with transition metal catalysis to construct the carbon skeleton, allowing reactions to proceed under milder conditions with greater control. nih.gov

Biocatalysis: The use of enzymes for C-C bond formation is a growing field. nih.gov Hydroxynitrile lyases, for instance, are well-established for catalyzing the addition of cyanide to aldehydes and ketones. While not a direct route to the target, engineered enzymes or those with promiscuous activity could potentially be developed to catalyze key steps in the synthesis, offering high selectivity and environmentally benign conditions. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Heck coupling are powerful tools for C-C bond formation. sigmaaldrich.com A plausible, albeit multi-step, catalytic route could involve the coupling of a boronic acid derivative containing the keto-moiety with a halogenated nitrile.

The table below contrasts a classical approach with potential novel catalytic methodologies.

| Feature | Classical Approach (e.g., Grignard) | Novel Catalytic Approach (e.g., Synergistic) |

| Reagents | Stoichiometric organometallic reagents | Catalytic amounts of transition metals and/or organocatalysts |

| Conditions | Often requires cryogenic temperatures, inert atmosphere | Can often be performed at room temperature, sometimes in air/moisture |

| Selectivity | Can be difficult to control, side reactions are common | High chemo-, regio-, and stereoselectivity is often achievable |

| Atom Economy | Lower, due to stoichiometric metal waste | Higher, more sustainable |

These advanced catalytic strategies represent the forefront of synthetic chemistry, aiming to provide more efficient and elegant solutions for the construction of complex molecules like this compound.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into chemical synthesis is paramount for developing sustainable industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. thieme-connect.commasterorganicchemistry.com The synthesis of this compound can be significantly improved by applying these tenets, moving away from traditional routes toward more environmentally benign alternatives.

A conventional laboratory synthesis for this compound involves the Michael addition reaction between methyl vinyl ketone and acrylonitrile. While effective, this pathway often relies on fossil fuel-derived starting materials and may require purification steps that generate waste. Another documented route involves the base-catalyzed cleavage of a β-hydroxy nitrile derived from 1-methylcyclopentene, which occurs at elevated temperatures (≥80°C). researchgate.net

Greener synthetic routes often leverage bio-based platform chemicals. Levulinic acid, which is readily produced by the acid-catalyzed hydrolysis of C6 sugars from biomass, stands out as a prime renewable feedstock. rsc.orgaimspress.commdpi.com A potential green pathway starting from levulinic acid could involve several catalytic steps. For instance, the esterification of levulinic acid to produce alkyl levulinates can be achieved with high efficiency using organocatalysts under solvent-free, microwave-assisted conditions, with water as the only byproduct. rsc.org Subsequent amidation and catalytic dehydration would yield the target this compound. More directly, catalytic reductive amination of levulinic acid with ammonia (B1221849), followed by oxidation, presents a highly atom-economical route. rsc.org

Another green strategy is the catalytic oxidation of the corresponding alcohol, 6-hydroxyheptanenitrile. Traditional oxidations often use stoichiometric, toxic chromium reagents. organic-chemistry.org Modern methods employ catalytic amounts of metal complexes or metal-free systems with a benign terminal oxidant like molecular oxygen. organic-chemistry.orgmdpi.com For example, catalyst systems based on copper or iron in the presence of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) can facilitate the aerobic oxidation of alcohols to ketones or nitriles directly from alcohols and ammonia, representing a significant improvement in environmental performance. organic-chemistry.org

Below is a comparative table highlighting the advantages of a green synthetic approach.

| Feature | Traditional Synthesis (e.g., Michael Addition) | Proposed Green Synthesis (from Levulinic Acid) |

| Feedstock | Fossil-based (e.g., Acrylonitrile, Methyl Vinyl Ketone) | Renewable (Biomass-derived Levulinic Acid) mdpi.com |

| Atom Economy | Moderate; potential for side reactions. | High, especially in direct catalytic routes. |

| Reagents | May involve strong bases or catalysts requiring stringent conditions. | Utilizes efficient, often reusable catalysts (e.g., organocatalysts, biocatalysts). rsc.orgresearchgate.net |

| Solvents | Often uses volatile organic solvents. | Aims for solvent-free conditions or benign solvents like water or ethanol. rsc.org |

| Waste | Generates organic and inorganic waste during reaction and purification. | Minimal waste; byproducts are often benign (e.g., water). rsc.org |

Synthesis of Structurally Modified this compound Derivatives

The modification of the this compound scaffold is crucial for tuning its physicochemical properties and exploring its potential in various chemical applications. Advanced synthetic methodologies allow for the precise introduction of a wide array of functional groups and structural motifs.

Exploration of Alkyl, Aryl, and Heteroatom Substitutions

The introduction of alkyl, aryl, and heteroatom-containing groups onto the this compound backbone can be achieved through several modern synthetic reactions. The most common site for such modifications is the α-carbon to the ketone (C5).

Alkyl and Aryl Substitutions: The alkylation of the α-position is typically accomplished via an enolate intermediate. The choice of base and reaction conditions can control which enolate is formed from the unsymmetrical ketone. chemistrysteps.com For substitution at the less-hindered C5 position, a bulky, strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used at low temperatures to form the kinetic enolate, which is then trapped with an alkyl or aryl halide. chemistrysteps.comlibretexts.orgresearchgate.net Conversely, using a smaller base like sodium hydride (NaH) or sodium ethoxide (NaOEt) at higher temperatures allows the system to equilibrate to the more stable, more-substituted thermodynamic enolate at the C7 methyl group. chemistrysteps.comlibretexts.org Nickel-catalyzed methods have also emerged for the challenging alkylation at the more-hindered α-site. nih.gov

Heteroatom Substitutions: Heteroatoms can be incorporated by forming various heterocyclic derivatives using the ketone functionality as a reactive handle. A prominent example is the Gewald reaction, a multi-component condensation of a ketone, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com Reacting this compound under Gewald conditions would yield a highly substituted 2-aminothiophene derivative, effectively annulating a heteroaromatic ring onto the aliphatic chain. tandfonline.comderpharmachemica.com This reaction can be performed under green conditions, for instance, using water as a medium or catalytic amounts of a reusable catalyst. thieme-connect.comtandfonline.com

The following table summarizes methods for introducing various substituents.

| Substitution Type | Position | Reagents & Conditions | Resulting Structure |

| α-Alkylation | C5 | 1. LDA, THF, -78°C; 2. R-X (e.g., CH₃I) chemistrysteps.comlibretexts.org | α-Alkyl-6-oxoheptanenitrile |

| α-Arylation | C5 | 1. Base (e.g., NaH); 2. Aryl Halide, Pd-catalyst (Buchwald-Hartwig type) | α-Aryl-6-oxoheptanenitrile |

| Heterocycle Formation | C5/C6 | Ethyl cyanoacetate, Sulfur, Morpholine (Gewald Reaction) wikipedia.orgmdpi.com | 2-Aminothiophene derivative |

| Heterocycle Formation | C6 | Amine, Carboxylic Acid, Isocyanide (Ugi Reaction) tcichemicals.comnumberanalytics.com | α-Acylamino amide derivative |

Regioselective and Stereoselective Synthesis of Analogues (e.g., α-Methyl-5-oxoheptanenitrile, AA-Dimethyl-5-oxoheptanenitrile)

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new substituents is a hallmark of modern organic synthesis.

Regioselectivity: As an unsymmetrical ketone, this compound presents two distinct sites for enolization: the C5 methylene and the C7 methyl group. The regioselective alkylation at either position is governed by the principles of kinetic versus thermodynamic control. masterorganicchemistry.com

Kinetic Control: Deprotonation at the less-substituted C5 position is sterically less hindered and occurs faster. Using a strong, bulky base like LDA at low temperatures (-78°C) irreversibly forms the kinetic enolate, allowing for subsequent alkylation exclusively at C5. libretexts.orgresearchgate.net

Thermodynamic Control: The enolate with a more substituted double bond (at C6-C7) is thermodynamically more stable. Using a smaller base (e.g., NaOEt, KOtBu) at room temperature or higher allows for equilibration, leading to the preferential formation of the thermodynamic enolate and subsequent alkylation at the C7 position. chemistrysteps.com

Stereoselectivity: The synthesis of chiral analogues like α-methyl-5-oxoheptanenitrile in an enantiomerically pure form requires stereoselective methods. Several strategies exist for the stereoselective synthesis of α-methyl ketones. rsc.org One approach involves the Kulinkovich hydroxycyclopropanation of an alkene, followed by a mild, regioselective isomerization of the resulting cyclopropanol (B106826) to yield a diastereomerically enriched α-methyl ketone. rsc.org Another powerful method is the use of chiral auxiliaries, such as pseudoephedrine-based amides, to direct the stereoselective alkylation of an enolate. figshare.com Zinc borohydride (B1222165) has been shown to achieve high stereoselectivity in the reduction of related α-methyl-β-hydroxy ketones. jst.go.jp

The synthesis of the gem-disubstituted analogue, α,α-dimethyl-5-oxoheptanenitrile, can be accomplished by a sequential double alkylation at the C5 position under conditions that favor the kinetic enolate. A patent describes the synthesis of the isomeric 2,4-dimethyl-5-oxoheptanenitrile via the reaction of an enamine with methacrylonitrile (B127562), demonstrating a method for creating such di-substituted structures. google.com

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that contains portions of all starting materials. organic-chemistry.org MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. The ketone and nitrile functionalities of this compound make it an excellent substrate for several MCRs.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. tcichemicals.comwikipedia.org By using this compound as the ketone component, a diverse library of complex peptide-like structures can be synthesized in a single step. numberanalytics.comslideshare.net The reaction is known to proceed well with simple acyclic ketones. nih.gov

Gewald Three-Component Reaction: As previously mentioned, the Gewald reaction provides access to polysubstituted 2-aminothiophenes. wikipedia.org Using this compound as the ketone component, along with an active methylene nitrile (e.g., malononitrile) and elemental sulfur, would create a thiophene (B33073) ring fused to the main chain, a valuable scaffold in medicinal chemistry. thieme-connect.com

Other MCRs: The keto-nitrile motif can participate in other complex transformations. Palladium-catalyzed MCRs involving β-ketonitriles, arylboronic acids, and DMSO have been developed to synthesize polysubstituted pyridines. acs.orgacs.orgnih.gov While this compound is a γ-ketonitrile, these reactions showcase the potential for developing novel MCRs that utilize its unique bifunctionality to construct complex heterocyclic systems.

The table below illustrates potential MCRs utilizing the this compound scaffold.

| MCR Name | Components | Scaffold of Resulting Product |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide wikipedia.org | α,α-Disubstituted α-Acylamino Amide |

| Gewald Reaction | This compound, Active Methylene Nitrile, Sulfur wikipedia.org | Polysubstituted 2-Aminothiophene |

| Biginelli-type Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone Derivative |

| Hantzsch-type Reaction | This compound (as β-ketoester equivalent), Aldehyde, Ammonia | Dihydropyridine Derivative |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Oxoheptanenitrile

Mechanistic Investigations of Ketone Reactivity in 6-Oxoheptanenitrile

The carbonyl group of the ketone is a key reactive center in this compound, susceptible to a variety of transformations typical of aldehydes and ketones. uomustansiriyah.edu.iq Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbon and the ability to form a stabilized enolate intermediate. khanacademy.org

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the ketone in this compound renders the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. uomustansiriyah.edu.iqunizin.org This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unizin.orgbyjus.com Subsequent protonation of this intermediate yields an alcohol. unizin.org

A variety of nucleophiles can participate in this reaction. For instance, Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that readily add to the ketone, forming tertiary alcohols upon workup. byjus.com Similarly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. youtube.commsu.edu The general mechanism for nucleophilic addition is illustrated below:

Table 1: General Mechanism of Nucleophilic Addition to a Ketone

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. An electron pair moves onto the oxygen atom. byjus.com |

| 2. Formation of Tetrahedral Intermediate | A tetrahedral alkoxide intermediate is formed. unizin.org |

| 3. Protonation | The negatively charged oxygen atom is protonated by a protic solvent (e.g., water or acid) to yield the final alcohol product. unizin.org |

The reactivity of the ketone can be influenced by steric hindrance around the carbonyl group and the nature of the nucleophile. uomustansiriyah.edu.iq Stronger, "harder" nucleophiles tend to favor direct 1,2-addition to the carbonyl group.

Enolate Chemistry and Alpha-Functionalization Pathways

The presence of α-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group) in this compound allows for the formation of enolates under basic conditions. udel.edu Enolates are powerful nucleophiles and are central to a wide array of carbon-carbon bond-forming reactions. libretexts.org

The formation of an enolate involves the deprotonation of an α-hydrogen by a base, creating a resonance-stabilized anion where the negative charge is delocalized between the α-carbon and the oxygen atom. udel.edulibretexts.org The equilibrium between the keto and enol tautomers is typically heavily favored towards the keto form for simple ketones. udel.edu However, the formation of even a small amount of the enolate is sufficient to drive subsequent reactions. udel.edu

Once formed, the enolate can act as a nucleophile and attack various electrophiles at the α-carbon, a process known as α-functionalization. libretexts.org A key example is the aldol (B89426) reaction, where the enolate of one molecule of this compound could theoretically add to the carbonyl group of another molecule, although in practice, intramolecular reactions are more likely. libretexts.org

Alkylation of the α-position is another important transformation. By treating this compound with a strong base like lithium diisopropylamide (LDA) to quantitatively form the enolate, followed by the addition of an alkyl halide, a new alkyl group can be introduced at the α-carbon. libretexts.org The regioselectivity of enolate formation and subsequent alkylation can be influenced by steric factors and the reaction conditions. journals.co.za

Table 2: Key Reactions Involving Enolates of this compound

| Reaction | Reagents | Product Type |

| Aldol Addition | Base (e.g., NaOH, LDA) | β-Hydroxy ketone |

| Aldol Condensation | Base, Heat | α,β-Unsaturated ketone |

| α-Alkylation | Strong Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkylated ketone |

Mechanistic Investigations of Nitrile Reactivity in this compound

The nitrile group (-C≡N) in this compound also possesses a distinct reactivity profile, characterized by its electrophilic carbon atom and its ability to undergo hydrolysis and reduction. numberanalytics.com

Nucleophilic Additions to the Nitrile Group

Similar to the carbonyl group, the carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgpressbooks.pub This allows for nucleophilic addition reactions, although nitriles are generally less reactive than ketones towards nucleophiles. numberanalytics.com

Grignard reagents can add to the nitrile group to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. libretexts.org This provides a synthetic route to transform the nitrile functionality.

Table 3: Reaction of a Nitrile with a Grignard Reagent

| Step | Description |

| 1. Nucleophilic Attack | The Grignard reagent attacks the electrophilic carbon of the nitrile group. |

| 2. Formation of Imine Anion | A magnesium salt of an imine anion is formed. |

| 3. Hydrolysis | Acidic workup protonates the nitrogen and leads to the hydrolysis of the imine, yielding a ketone. libretexts.org |

Hydrolysis and Reduction Pathways

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org For example, heating this compound with aqueous acid or base will convert the nitrile group to a carboxylic acid, forming 6-oxoheptanoic acid.

Reduction of the nitrile group can lead to the formation of a primary amine. numberanalytics.com A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction involves the successive addition of two hydride ions to the carbon-nitrogen triple bond. libretexts.org

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a ketone and a nitrile group within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures. mdpi.comorganic-chemistry.org These reactions are often favored when they lead to the formation of stable five- or six-membered rings. masterorganicchemistry.com

One such possibility is an intramolecular aldol-type reaction. If an enolate is formed at the carbon alpha to the ketone, it could potentially attack the electrophilic carbon of the nitrile group. This would lead to the formation of a cyclic enamine, which could then be hydrolyzed to a cyclic β-keto nitrile. The favorability of such a reaction would depend on the ring size of the resulting cyclic product.

Furthermore, under certain conditions, rearrangement reactions can occur. For instance, some studies have noted the formation of rearranged products like 4,4-dimethyl-6-oxoheptanenitrile under specific reaction conditions, suggesting the possibility of skeletal rearrangements. amazonaws.com Radical cyclization reactions have also been reported to yield products derived from this compound. scispace.com

Radical-Mediated Transformations Involving this compound

The study of radical-mediated transformations offers a powerful avenue for the synthesis of complex molecular architectures from simpler precursors. In the context of this compound, radical reactions unlock pathways to various cyclic and rearranged products, leveraging the reactivity of both the keto and nitrile functionalities, as well as the aliphatic backbone. These transformations are often initiated by radical initiators or through photoredox catalysis, leading to the formation of highly reactive radical intermediates.

Research into the radical reactions of this compound has revealed its participation in intramolecular cyclization and rearrangement reactions. The specific pathways and product distributions are influenced by the reaction conditions, including the choice of catalyst and radical initiator.

One notable transformation involves the formation of this compound itself through a radical-mediated pathway. Studies on iron and cobalt-catalyzed reactions have shown that 5-exo-trig radical cyclization reactions can lead to the synthesis of this compound in significant yields. scispace.com This highlights the stability of the this compound structure under certain radical conditions and its accessibility through cyclization of acyclic precursors.

Furthermore, the potential for radical-mediated rearrangements of the this compound framework has been demonstrated. In a related study, the formation of 4,4-dimethyl-6-oxoheptanenitrile was observed as a rearranged product. amazonaws.com This suggests that under specific radical conditions, the carbon skeleton of this compound can undergo reorganization, likely proceeding through a series of radical intermediates.

The general mechanism for radical-mediated transformations often involves three key stages: initiation, propagation, and termination. libretexts.org In the case of this compound, a radical can be generated at various positions on the carbon chain, depending on the initiator and reaction conditions. For instance, a radical initiator can abstract a hydrogen atom from one of the methylene (B1212753) groups, creating a carbon-centered radical.

This radical can then undergo intramolecular reactions. A key aspect of the reactivity of this compound in radical reactions is its ability to undergo intramolecular cyclization. The nitrile group can act as a radical acceptor, although this is generally less favorable than addition to an alkene or alkyne. nih.gov More commonly, the radical center on the carbon chain can attack the carbonyl group, or a radical generated elsewhere in a precursor molecule can lead to the formation of the this compound ring system.

The regioselectivity of radical cyclizations is a critical factor, with the formation of five- and six-membered rings being the most common outcomes. nih.gov In the context of precursors to this compound, a 5-exo-trig cyclization is a favored pathway, leading to a five-membered ring intermediate that can then yield the final product. scispace.com

To illustrate the outcomes of such transformations, the following table summarizes hypothetical product distributions from radical reactions of a precursor leading to this compound, based on general principles of radical chemistry.

| Entry | Radical Initiator | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1 | AIBN | Benzene | 80 | This compound | 70 |

| 2 | Dibenzoyl Peroxide | Toluene | 110 | 1-Acetylcyclopentanecarbonitrile | 65 |

| 3 | Fe(acac)₃ / PhSiH₃ | Dioxane | 25 | This compound | 75 |

| 4 | Co(acac)₂ / PhSiH₃ | THF | 25 | Cyclohexanone (B45756) | 40 |

| 5 | hv / Acetone (B3395972) | Acetonitrile | 20 | Mixture of cyclic isomers | - |

This table is illustrative and based on general principles of radical chemistry, as specific detailed research findings with data tables for radical-mediated transformations starting from this compound are not extensively available in the searched literature.

The data presented in the illustrative table showcases the potential for diverse outcomes in radical-mediated transformations involving the this compound structural motif. The choice of radical initiator and reaction conditions can steer the reaction towards either the formation of this compound itself or towards cyclized and rearranged products such as 1-acetylcyclopentanecarbonitrile or even simpler cyclic ketones like cyclohexanone through more complex fragmentation pathways. The use of photoredox catalysis, indicated by hv (light energy), often provides milder reaction conditions and can lead to unique reactivity profiles. researchgate.net

A Detailed Examination of this compound as a Versatile Synthetic Intermediate

This compound, a bifunctional organic molecule, holds a significant position in modern organic synthesis due to the unique reactivity offered by its ketone and nitrile moieties. This linear C7 scaffold serves as a valuable building block for the assembly of more complex molecular structures. Its ability to undergo a wide array of chemical transformations makes it a key intermediate in various synthetic pathways, from the construction of intricate organic architectures to the synthesis of bioactive natural products and novel functional materials. This article explores the multifaceted applications of this compound in chemical synthesis.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 6-Cyano-2-hexanone, 1-Cyano-5-ketohexane |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol nih.gov |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 2.50 (t, J = 6.74 Hz, 2H), 2.35 (t, J = 6.92 Hz, 2H), 2.15 (s, 3H), 1.62–1.77 (m, 4H) rsc.org |

| ¹³C NMR (CDCl₃, 100 MHz) | δ = 207.77, 119.55, 42.57, 30.08, 25.00, 22.79, 17.29 rsc.org |

| IR (NaCl, cm⁻¹) | 2244 (C≡N), 1712 (C=O) rsc.org |

Applications of 6 Oxoheptanenitrile As a Key Synthetic Intermediate

The dual functionality of 6-Oxoheptanenitrile, comprising a terminal nitrile group and a ketone at the 6-position, provides two distinct reactive sites. This arrangement allows for selective chemical modifications, making it a versatile precursor in multistep synthetic sequences.

The carbon backbone of this compound serves as a foundational element for the synthesis of more elaborate and sterically hindered organic molecules. Chemists utilize its functional groups as handles to introduce new carbon-carbon bonds and functional groups, thereby constructing complex acyclic and carbocyclic systems.

A notable example involves the use of a methylated derivative, 2,4-dimethyl-5-oxoheptanenitrile (B1367351), as a crucial intermediate in the synthesis of 4,6-dimethyl-7-hydroxynonan-3-one. google.comjustia.com This latter compound is a key precursor to serricornin, the sex pheromone of the cigarette beetle. The synthesis demonstrates how the fundamental keto-nitrile structure can be methodically elaborated through a series of reactions, including enamine alkylation, to build a significantly more complex carbon skeleton with multiple stereocenters. google.com The nitrile and ketone groups guide the synthetic strategy, allowing for sequential bond formations and functional group interconversions that ultimately lead to the target architecture.

Heterocyclic compounds, which contain atoms of at least two different elements in a ring, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.netwikipedia.orguou.ac.in this compound is an excellent starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. The ketone and nitrile groups can participate in intramolecular cyclization reactions or act as reactive sites for intermolecular condensation with other reagents.

For instance, γ-cyanoketones, the class of compounds to which this compound belongs, can be converted into substituted 1,5-diamines. google.com This transformation typically involves a reductive amination process where the ketone is converted to an amine and the nitrile is reduced. These resulting diamines are valuable monomers for the synthesis of nitrogen-containing polymers like polyamides or can be used to construct cyclic compounds such as piperidines and other diazines through further cyclization steps. google.combritannica.com

Furthermore, the connection between this compound and isoxazoline (B3343090) chemistry has been established. Research has shown that the cleavage of a β-hydroxy nitrile, itself derived from a 1-methylcyclopentene (B36725) via a sulfonylisoxazoline intermediate, can yield this compound at elevated temperatures. researchgate.netresearchgate.net This relationship highlights the synthetic accessibility between the linear keto-nitrile and five-membered heterocyclic rings, suggesting that this compound can be a strategic precursor for molecules containing the isoxazoline or related heterocyclic motifs.

Natural products often possess intricate structures and significant biological activity, making their total synthesis a key objective in organic chemistry. chim.it this compound and its derivatives have proven to be effective building blocks in this field.

As previously mentioned, a derivative, 2,4-dimethyl-5-oxoheptanenitrile, is a pivotal intermediate in the synthesis of (±)-serricornin. google.com The synthesis begins with the reaction of an enamine with methacrylonitrile (B127562) to form the keto-nitrile core. google.com This core is then subjected to a series of transformations to install the required stereochemistry and functional groups of the final natural product. This pathway underscores the utility of the keto-nitrile motif as a robust platform for assembling complex natural product frameworks.

The synthetic potential extends to other complex targets. For example, the synthesis of hamigeran natural products, which feature challenging 6-7-5 tricyclic skeletons, often relies on building blocks that can undergo ring-forming and ring-expansion reactions. nih.gov A linear chain with reactive functional groups at both ends, such as this compound, is an ideal starting point for strategies involving intramolecular cyclizations to construct the carbocyclic cores of such complex terpenes.

The field of functional organic materials focuses on creating molecules with specific electronic, optical, or mechanical properties for applications in areas like electronics and photonics. naist.jp The nitrile group (-C≡N) is a common functional group in materials science, known for its ability to influence molecular packing, solubility, and electronic properties. cymitquimica.comcymitquimica.com

This compound can serve as an intermediate for creating more complex molecules for materials science applications. For example, related compounds featuring a cyanohexanoyl group have been investigated for their potential use as building blocks for fluorescent or photostable materials. cymitquimica.com The presence of both a ketone and a nitrile allows for orthogonal reactivity, where each group can be addressed independently to build larger, conjugated systems or to attach the molecule to a polymer backbone. The ketone provides a site for reactions like aldol (B89426) condensation or Wittig olefination to extend conjugation, while the nitrile can be hydrolyzed, reduced, or used in cycloaddition reactions, making this compound a versatile tool for the materials chemist.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₁NO |

| 2,4-Dimethyl-5-oxoheptanenitrile | C₉H₁₅NO |

| 4,6-Dimethyl-7-hydroxynonan-3-one | C₁₁H₂₂O₂ |

| Serricornin | C₁₁H₂₂O₂ |

| Methacrylonitrile | C₄H₅N |

| 2-(4-Fluorophenyl)-6,6-dimethyl-5-oxoheptanenitrile | C₁₅H₁₈FNO |

| Hamigerans | Varies |

| Pyridine | C₅H₅N |

| Piperidine | C₅H₁₁N |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-oxoheptanenitrile in solution. copernicus.orgnumberanalytics.com It provides profound insights into the molecule's three-dimensional arrangement, including its configuration and conformation. numberanalytics.com

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the chemical shifts of the hydrogen and carbon atoms within the this compound structure. In ¹H NMR, the chemical environment of each proton dictates its resonance frequency. For instance, protons adjacent to the carbonyl group (C6) and the nitrile group (C1) will exhibit characteristic downfield shifts due to the electron-withdrawing nature of these functional groups. The splitting of these signals into multiplets (e.g., triplets, quartets) provides information about the number of neighboring protons, which is crucial for confirming the connectivity of the carbon skeleton. libretexts.orgchemguide.co.uk

The analysis of coupling constants (J-values) between adjacent protons offers detailed information about the dihedral angles between them, which is essential for determining the preferred conformation of the molecule in solution. nih.gov For molecules with chiral centers, specialized NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space. copernicus.org

Conformational dynamics, such as the rotation around single bonds, can also be studied using NMR. copernicus.org Variations in temperature can reveal information about the energy barriers between different conformers. At room temperature, if the interconversion between conformers is rapid on the NMR timescale, an averaged spectrum is observed. copernicus.org

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 2.45 | t | 7.2 |

| H3 | 1.70 | m | - |

| H4 | 1.60 | m | - |

| H5 | 2.55 | t | 7.4 |

| H7 | 2.15 | s | - |

Note: This is a representative table. Actual values may vary depending on the solvent and experimental conditions.

Utilization of High-Resolution Mass Spectrometry Techniques (e.g., GC-MS/MS, LC-HRMS) for Reaction Monitoring and Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) techniques, particularly when coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), are powerful tools for the analysis of this compound. animbiosci.org These methods are vital for monitoring the progress of reactions that synthesize or involve this compound and for analyzing complex mixtures. animbiosci.org

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum serves as a molecular fingerprint. nist.gov For this compound, the molecular ion peak would correspond to its exact molecular weight, and the fragmentation pattern would provide structural confirmation.

Tandem Mass Spectrometry (GC-MS/MS) , also known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), offers enhanced specificity and sensitivity. researchgate.netsciex.com This technique involves selecting a specific precursor ion (e.g., the molecular ion of this compound), subjecting it to fragmentation, and then monitoring for a specific product ion. researchgate.net This highly selective process is invaluable for quantifying low levels of the target compound in complex matrices and for confirming its presence with a high degree of confidence. nih.govthermofisher.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is another indispensable technique, especially for less volatile derivatives of this compound or for analyzing reaction mixtures directly without extensive sample preparation. mdpi.combrieflands.com LC separates the components of a mixture in the liquid phase before they are introduced into the high-resolution mass spectrometer. animbiosci.org HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which allows for the determination of the elemental composition of the detected ions. nih.govepfl.ch This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.com

The following table outlines the typical applications of these MS techniques in the context of this compound research.

| Technique | Primary Application | Key Advantages |

| GC-MS | Identification and quantification in simple mixtures | Provides characteristic fragmentation patterns for structural elucidation. nist.gov |

| GC-MS/MS | Targeted quantification in complex matrices | High selectivity and sensitivity for trace analysis. researchgate.netsciex.com |

| LC-HRMS | Analysis of complex reaction mixtures and non-volatile derivatives | Provides accurate mass measurements for elemental composition determination. animbiosci.orgmdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound and for monitoring the progress of chemical reactions. smu.edu These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies can be probed by IR radiation or inelastic scattering of monochromatic light (Raman). libretexts.orgwikipedia.org

Infrared (IR) Spectroscopy is particularly effective for identifying the key functional groups in this compound. The presence of a strong absorption band around 2240-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. The carbonyl (C=O) group of the ketone will exhibit a strong, sharp absorption peak in the region of 1700-1725 cm⁻¹. physicsandmathstutor.com The presence of C-H bonds in the alkyl chain will be indicated by stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Raman Spectroscopy provides complementary information to IR spectroscopy. ornl.gov While the carbonyl group has a strong IR absorption, its Raman signal is typically weaker. Conversely, the nitrile group, which is a good IR absorber, also often gives a reasonably strong Raman signal. The symmetric vibrations of the carbon backbone are often more prominent in the Raman spectrum.

By monitoring the appearance or disappearance of these characteristic vibrational bands, one can effectively track the progress of a reaction. For example, in a reaction where a different functional group is converted to a nitrile, the appearance of the C≡N stretch would signify the formation of the desired product. Similarly, in a reaction involving the ketone, a shift or disappearance of the C=O stretch would indicate that the ketone has reacted.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2240 - 2260 (Strong) | 2240 - 2260 (Medium-Strong) |

| Ketone (C=O) | Stretching | 1700 - 1725 (Strong) | 1700 - 1725 (Weak) |

| Alkyl (C-H) | Stretching | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Strong) |

| Alkyl (C-H) | Bending | 1350 - 1470 (Variable) | 1350 - 1470 (Variable) |

Advanced Chromatographic Separations (e.g., GCxGC, Chiral HPLC) for Purity and Isomer Analysis

For a comprehensive analysis of the purity and isomeric composition of this compound, advanced chromatographic techniques are essential. fau.deamericanpeptidesociety.orggrace.com These methods provide superior resolving power compared to standard chromatographic techniques.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant enhancement in separation capacity over single-dimension GC. leco.com In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a different column. shimadzu.com This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional separation. gcms.czazom.com This is particularly useful for analyzing this compound in complex sample matrices where impurities may have similar boiling points.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the method of choice for separating enantiomers if a chiral center is introduced into the this compound structure or its derivatives. Standard chromatographic methods cannot separate enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. This is crucial in fields like pharmaceutical synthesis, where the biological activity of a molecule can be enantiomer-dependent.

The following table summarizes the applications of these advanced chromatographic techniques.

| Technique | Principle | Application for this compound |

| GCxGC | Two-dimensional separation based on different column selectivities. shimadzu.com | High-resolution analysis of purity in complex mixtures, separation of isomeric impurities. leco.comgcms.cz |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers of chiral derivatives of this compound. |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of these crystalline derivatives. wikipedia.org

For derivatives of this compound, X-ray crystallography can:

Unequivocally confirm the molecular structure, including the connectivity of all atoms.

Determine the absolute stereochemistry if a chiral center is present and appropriate crystallization and data collection strategies are used.

Provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice. mdpi.com

The data obtained from X-ray crystallography is considered the "gold standard" for structural elucidation and can be used to validate the conformational preferences observed in solution by NMR spectroscopy. jhu.edu

Theoretical and Computational Chemistry Studies on 6 Oxoheptanenitrile

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Transition State Theory, DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. nih.govmdpi.com For 6-Oxoheptanenitrile, these methods can be used to explore potential reaction pathways, such as intramolecular cyclization or hydrolysis of the nitrile group.

One of the most probable intramolecular reactions for this compound is an aldol-type condensation, where the enolate of the ketone attacks the nitrile carbon, or more favorably, the ketone's own carbonyl carbon after enolization. Computational studies on similar 1,6-diketones and keto-nitriles have shown that such intramolecular cyclizations are often kinetically and thermodynamically feasible. researchgate.netacs.org DFT calculations can be employed to map the potential energy surface of these reactions, identifying the structures and energies of reactants, transition states, intermediates, and products. rsc.orgic.ac.uk

Transition State Theory (TST) is a fundamental concept used to understand reaction rates by examining the properties of the transition state, which is the highest point on the reaction path between reactants and products. researchgate.net By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction can be determined. For the intramolecular cyclization of this compound, DFT calculations could be used to model the transition states for the formation of different ring sizes, such as a five or six-membered ring, thus predicting the most likely cyclization product. For instance, studies on the intramolecular aldol (B89426) condensation of 2,5-hexadione have successfully used DFT to calculate activation energies and agree with experimental findings. researchgate.net

Another key reaction pathway for this compound is the hydrolysis of the nitrile group to a carboxylic acid or an amide. The mechanism of nitrile hydrolysis has been investigated computationally, often involving catalysis by acid or base. researchgate.netnih.govtue.nl DFT calculations can model the step-wise process of water addition to the nitrile carbon and subsequent proton transfers, providing insights into the reaction mechanism and the role of catalysts. nih.govdiva-portal.org

Table 1: Hypothetical DFT-Calculated Free Energy Profile for the Intramolecular Aldol Cyclization of this compound

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | This compound + H+ | 0.0 |

| 2 | Enol Intermediate | +5.2 |

| 3 | Transition State (C-C bond formation) | +22.5 |

| 4 | Cyclic Intermediate | -8.7 |

| 5 | Dehydration Product | -15.3 |

Note: This table is illustrative and based on typical values from computational studies of similar intramolecular aldol reactions. Actual values would require specific DFT calculations for this compound.

Conformational Analysis and Energetics using Computational Methods

The flexible aliphatic chain of this compound allows it to adopt a multitude of conformations. Understanding the relative energies of these conformers is crucial as the reactivity and physical properties of the molecule are often governed by its most stable conformations. numberanalytics.com Computational methods, such as molecular mechanics (MM) and DFT, are widely used for conformational analysis. nih.govethz.ch

Computational studies on long-chain alkanes and functionalized alkanes have established the energetic penalties associated with certain conformations. nih.govaip.orgresearchgate.net These principles can be applied to predict the conformational landscape of this compound. The most stable conformers are likely to be those that minimize steric hindrance and unfavorable electrostatic interactions.

Table 2: Representative Conformational Energies for a Model Hexane Chain Calculated by DFT

| Conformer (Dihedral Angles) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| anti, anti, anti | 0.00 | 65.1 |

| anti, anti, gauche | 0.65 | 18.5 |

| gauche, anti, gauche | 1.30 | 5.4 |

| anti, gauche, gauche | 1.95 | 1.6 |

Note: This table is based on general findings for simple alkanes and serves as an example. A full conformational analysis of this compound would yield a more complex energy landscape due to its functional groups.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The behavior of this compound in a condensed phase, such as in a solvent, can be significantly different from its gas-phase behavior. Molecular dynamics (MD) simulations are a powerful computational technique to study these solvent effects and the nature of intermolecular interactions. nih.govresearchgate.netacs.orgnus.edu.sgnih.gov

In an MD simulation, the motion of the this compound molecule and a large number of solvent molecules are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the solute in the presence of the solvent and provides insights into how the solvent molecules arrange themselves around the solute. kaust.edu.sa

For this compound, MD simulations could be used to study how its conformational equilibrium shifts in solvents of different polarities. In a polar solvent like water, conformations that expose the polar ketone and nitrile groups to the solvent may be favored due to hydrogen bonding and dipole-dipole interactions. rsc.org In a nonpolar solvent like hexane, intramolecular interactions might play a more dominant role in determining the preferred conformation.

MD simulations also allow for the calculation of thermodynamic properties related to solvation, such as the free energy of solvation. This can be used to predict the solubility of this compound in different solvents. Furthermore, by simulating multiple this compound molecules, intermolecular interactions and potential aggregation behavior can be investigated. nih.govacs.org The radial distribution function (RDF) is a common analysis tool in MD simulations that can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute, providing a detailed picture of the solvation shell. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. acs.org These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. mdpi.com DFT is a widely used method for the prediction of NMR chemical shifts. rsc.orgmdpi.comresearchgate.net

For this compound, DFT calculations can be used to predict the 1H and 13C NMR spectra. The process typically involves optimizing the geometry of the molecule and then calculating the nuclear magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

By calculating the NMR spectra for different possible isomers or reaction products, the computational results can be compared with experimental data to identify the correct structure. For flexible molecules like this compound, it is often necessary to calculate the spectra for several low-energy conformers and then compute a Boltzmann-weighted average of the chemical shifts to obtain a more accurate prediction. mdpi.com

Table 3: Illustrative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Model Ketone

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C=O | 208.5 | 209.1 | 0.6 |

| CH2 (alpha) | 38.2 | 38.9 | 0.7 |

| CH2 (beta) | 24.5 | 25.0 | 0.5 |

| CH3 | 13.9 | 14.2 | 0.3 |

Note: This table is a representative example based on the accuracy typically achieved with modern DFT methods for predicting 13C NMR chemical shifts in simple organic molecules. mdpi.comchemguide.co.uk The actual values for this compound would depend on the specific computational method and basis set used.

Future Research Directions and Emerging Paradigms for 6 Oxoheptanenitrile Chemistry

Sustainable and Green Synthetic Routes Development

The chemical industry's increasing focus on sustainability is driving the development of green synthetic methods that minimize environmental impact. marketresearchintellect.comnumberanalytics.com This involves strategies aimed at reducing waste, increasing energy efficiency, utilizing renewable resources, and avoiding hazardous substances. numberanalytics.comliverpool.ac.uk For the synthesis of 6-Oxoheptanenitrile, this translates into moving away from traditional nitrile synthesis methods that often use highly toxic cyanide reagents and generate significant waste. rsc.orgnih.gov

Key areas of research in green synthesis for keto-nitriles include:

Cyanide-Free Pathways: A significant goal is the elimination of toxic cyanide sources. rsc.org One promising approach is the van Leusen reaction, which converts ketones into nitriles using p-tosylmethyl isocyanide (TosMIC), a safer nitrile transfer reagent. rsc.orgrsc.org This method avoids the release of cyanide byproducts through a mechanism involving ring formation and subsequent ring-opening. rsc.org

Catalytic Innovations: The development of advanced catalysts can improve reaction efficiency and selectivity under milder conditions. numberanalytics.com This includes single-atom catalysts, which have shown promise in the oxidative transformation of ketones into nitriles using ammonia (B1221849) as the nitrogen source, representing a direct, cyanide-free conversion. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and efficiency under mild temperature and pressure conditions. numberanalytics.commdpi.com Aldoxime dehydratases, for example, represent an emerging biocatalytic platform for nitrile synthesis that is cyanide-free and can utilize renewable resources. mdpi.com Engineering these or other enzymes could lead to a highly specific and sustainable route to this compound.

Electrochemical Synthesis: Electrochemical methods are an emerging sustainable trend for nitrile synthesis, offering potential advantages in efficiency and reducing the need for chemical oxidants or reductants. numberanalytics.comnumberanalytics.com

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents can significantly reduce the environmental and health impact of the synthesis process. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Synthetic Approaches for Nitriles

| Feature | Traditional Methods (e.g., Sandmeyer, Kolbe) | Emerging Green Methods |

|---|---|---|

| Cyanide Source | Often uses highly toxic metal cyanides or HCN. rsc.orgnih.gov | Cyanide-free (e.g., TosMIC, ammonia) or uses masked nitrile sources. rsc.orgnih.gov |

| Reaction Conditions | Can require harsh conditions (e.g., strong acids, high temperatures). | Typically milder, often at ambient temperature and pressure. mdpi.com |

| Catalysis | May use stoichiometric reagents. numberanalytics.com | Employs efficient catalytic systems (e.g., biocatalysts, single-atom catalysts). nih.govnumberanalytics.com |

| Waste Generation | High E-Factor due to toxic waste and byproducts. gcande.org | Lower waste generation, higher atom economy. numberanalytics.comsynthiaonline.com |

| Safety Profile | Significant safety and environmental concerns. nih.gov | Improved safety profile by avoiding hazardous reagents. rsc.org |

| Feedstocks | Primarily petroleum-based. mdpi.com | Potential to use renewable, biogenic resources. liverpool.ac.ukmdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern engineering with chemical synthesis is revolutionizing how molecules are produced. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and the rapid exploration of chemical space. rsc.orgucd.ie

Flow Chemistry: Continuous flow processes are particularly well-suited for the synthesis of compounds like this compound. numberanalytics.com By performing reactions in a continuous stream through a reactor, flow chemistry offers precise control over parameters like temperature, pressure, and reaction time. ijsetpub.com This technology is especially attractive for handling potentially hazardous reagents or exothermic reactions safely. beilstein-journals.org A cyanide-free, continuous flow method for converting ketones to nitriles has been demonstrated, showcasing improved safety, scalability, and high throughput (up to 8.8 g/h) with short residence times. rsc.orgrsc.orgucd.ie This approach is directly applicable to the large-scale, on-demand production of this compound. rsc.org Furthermore, these platforms can be enhanced with data acquisition and machine learning algorithms to optimize reaction conditions in real-time. ucd.ie

Automated Synthesis Platforms: Automated synthesis consoles have emerged as powerful tools for accelerating the discovery of new molecules. rsc.org These systems often utilize an iterative process where bifunctional building blocks are assembled in a programmed sequence. nih.govchemrxiv.orgacs.org Given its two distinct functional groups, this compound is an ideal bifunctional scaffold for use in such platforms. An automated system could use this compound as a starting point to rapidly generate a large library of derivatives by selectively reacting either the ketone or the nitrile group with a diverse set of reagents. nih.gov This approach, which combines automated assembly with commercial building blocks, enables access to a vast scope of small molecules with minimal manual intervention, significantly accelerating the discovery of new materials or biologically active compounds. nih.govresearchgate.net

Table 2: Advantages of Flow Chemistry and Automation in this compound Synthesis

| Technology | Key Advantages | Relevance for this compound |

|---|

| Flow Chemistry | Enhanced safety, especially with hazardous reagents. rsc.org Precise control over reaction conditions. ijsetpub.com Rapid reaction times and high throughput. rsc.org Easy scalability and reproducibility. ucd.ie | Enables safe, large-scale, and efficient cyanide-free synthesis from ketone precursors. rsc.orgucd.ie | | Automated Synthesis | Rapid synthesis of molecular libraries. nih.gov Minimal manual operation. rsc.org Ideal for iterative synthesis with bifunctional building blocks. chemrxiv.orgacs.org Accelerates discovery of novel compounds. rsc.org | Allows for the rapid generation of diverse derivatives by leveraging the ketone and nitrile functionalities to build novel molecular architectures. |

Exploration of Bio-inspired and Biomimetic Synthesis Approaches

Nature provides a masterclass in the efficient and selective synthesis of complex molecules, and chemists are increasingly drawing inspiration from these biological processes. researchgate.netnumberanalytics.com Bio-inspired and biomimetic approaches seek to emulate the principles of enzymatic catalysis and biosynthetic pathways to develop novel and sustainable synthetic strategies. numberanalytics.com

Bio-inspired Catalysis: A key bio-inspired strategy is the use of enzymes (biocatalysis) to perform chemical transformations. numberanalytics.comnumberanalytics.com Enzymes operate under mild conditions with exceptional selectivity, often eliminating the need for protecting groups that add steps and generate waste in traditional synthesis. acs.org For this compound, research could focus on discovering or engineering enzymes that can catalyze its formation. For instance, the family of aldoxime dehydratases, which convert aldoximes to nitriles, could be explored and potentially engineered to accept substrates relevant to the this compound backbone. mdpi.com Similarly, harnessing enzymes that can selectively perform C-C bond formation could provide a green pathway to assemble the seven-carbon chain of the molecule from renewable feedstocks. mdpi.com

Biomimetic Cascade Reactions: Biomimetic synthesis often involves mimicking strategic cascade reactions, where a series of transformations occur in a single pot, to rapidly build molecular complexity from simple precursors. numberanalytics.com Researchers could design a synthesis for this compound that is inspired by the biosynthetic pathways of natural products. unimelb.edu.au For example, a hypothetical biomimetic approach might involve a Michael addition of a three-carbon nucleophile to a four-carbon α,β-unsaturated nitrile, a strategy seen in the synthesis of some alkaloids. nih.gov Such an approach, inspired by how nature constructs carbon skeletons, could lead to a more elegant and efficient synthesis. researchgate.net The ultimate goal is to replicate the efficiency of natural processes, where complex structures are assembled with high precision and atom economy. numberanalytics.com

Computational Design of Novel this compound-Based Materials or Intermediates

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design and prediction of molecular properties before a molecule is ever synthesized in a lab. paacademy.comrsc.org This predictive power can guide experimental efforts, saving time and resources while accelerating the discovery of new functional molecules and materials.

For this compound, computational design can be applied in several promising directions:

Designing Novel Materials: The bifunctional nature of this compound makes it an attractive monomer for polymerization. Computational modeling, using techniques like Density Functional Theory (DFT), can be used to predict the properties of polymers formed through reactions at the ketone and/or nitrile groups. This allows for the in silico design of novel materials with tailored characteristics, such as thermal stability, mechanical strength, or specific chemical functionalities.

Predicting Reactivity and Guiding Synthesis: Computational tools can predict the reactivity of the ketone and nitrile functional groups, helping to design selective chemical transformations. For example, calculations can determine which functional group is more susceptible to a particular reagent, enabling the design of synthetic routes that yield specific derivatives. DFT calculations can also elucidate reaction mechanisms, such as those for novel catalytic cycles, providing insights to optimize reaction conditions. nih.gov

Screening for Biological Activity: The scaffold of this compound can be computationally modified to create a virtual library of derivatives. These virtual compounds can then be screened for potential biological activity using molecular docking simulations. mdpi.com This process involves docking the designed molecules into the active sites of proteins to predict binding affinity, identifying potential candidates for development as pharmaceuticals or agrochemicals. nih.gov

Rational Enzyme Engineering: In conjunction with biocatalysis, computational methods can be used to rationally design and engineer enzymes for improved performance. mdpi.com For instance, if a natural enzyme shows low activity for a substrate leading to this compound, computational modeling can predict mutations in the enzyme's active site that would enhance its stability and catalytic efficiency for the desired reaction. mdpi.com

Table 3: Potential Applications of Computational Design for this compound Chemistry

| Computational Tool | Application Area | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of catalytic cycles for green synthesis; prediction of reaction barriers and selectivity. nih.gov |

| Molecular Dynamics (MD) | Material Property Prediction | Simulation of polymers derived from this compound to predict mechanical and thermal properties. |

| Molecular Docking | Virtual Screening | Identification of this compound derivatives with potential inhibitory activity against therapeutic targets. nih.gov |